molecular formula C22H20N4O2 B2706097 N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923245-94-7

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2706097
CAS RN: 923245-94-7
M. Wt: 372.428
InChI Key: KPBQXOYRNDMAEJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The growing antimicrobial resistance among Gram-positive pathogens remains a global healthcare concern. Researchers have explored novel thiazole derivatives, including F2248-0092 , as potential antimicrobial agents. In vitro studies demonstrated that certain derivatives (such as 4-substituted thiazoles 3h and 3j) exhibit excellent activity against methicillin-resistant Staphylococcus aureus (S. aureus) strains, including those resistant to tedizolid and linezolid. Additionally, these compounds showed favorable activity against vancomycin-resistant Enterococcus faecium .

Antifungal Properties

Compounds derived from F2248-0092 have also shown promise in combating drug-resistant Candida strains. Notably, ester 8f displayed superior activity against Candida auris compared to fluconazole. These findings suggest that F2248-0092 derivatives could serve as potential antifungal agents .

Heterocycle Synthesis

The scaffold of F2248-0092 contains a pyrazolo[4,3-c]pyridine core, which is a diazine alkaloid. Diazine alkaloids play a crucial role in nature (e.g., DNA, RNA, flavors, and fragrances) and serve as central building blocks for various pharmacological applications. Researchers have explored synthetic approaches to modify this scaffold for diverse pharmacological purposes .

N,N-Dialkyl Amides as Versatile Synthons

N,N-dialkyl amides, including those derived from F2248-0092 , have found applications in amination, formylation, and heterocycle synthesis. Their versatility makes them valuable tools for creating complex molecules in organic synthesis .

Radical Cation Stabilization

In the synthetic route of F2248-0092 , a radical cation emerges during the separation of the benzylic fragment. This cation exhibits stabilization through various canonical structures, contributing to the compound’s unique properties .

Drug Development

Given its antimicrobial and antifungal potential, F2248-0092 derivatives could be further explored as scaffolds for developing novel drugs targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-10-15(2)19(11-14)23-21(27)17-12-25(3)13-18-20(17)24-26(22(18)28)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBQXOYRNDMAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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